Ammonium, diethyldimethyl-, iodide

Description

Chemical Structure and Formula

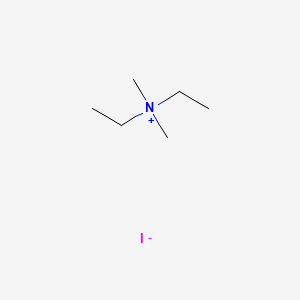

Ammonium, diethyldimethyl-, iodide (DEDMA-I) is a quaternary ammonium salt with the chemical formula [(C₂H₅)₂(CH₃)₂N]⁺I⁻. It consists of a central nitrogen atom bonded to two ethyl groups, two methyl groups, and an iodide counterion. The compound is structurally characterized by its branched alkyl substituents, which influence its physical, chemical, and biological properties.

For example, diethyldimethylamine could react with methyl iodide in a quaternization process. DEDMA-I is mentioned as an organic template excluded in zeolite synthesis, highlighting its role in materials science for stabilizing nanostructures during catalyst preparation.

Properties

CAS No. |

4325-24-0 |

|---|---|

Molecular Formula |

C6H16IN |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

diethyl(dimethyl)azanium;iodide |

InChI |

InChI=1S/C6H16N.HI/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

OBEQINWXOHWYAG-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

Quaternization of N,N-Dimethylethylamine with Ethyl Iodide

The most common synthesis involves the alkylation of N,N-dimethylethylamine (CAS 598-56-1) with ethyl iodide (CAS 75-03-6). This exothermic reaction proceeds via nucleophilic substitution, forming the quaternary ammonium salt:

$$

\text{(CH₃)₂(C₂H₅)N + C₂H₅I → [(CH₃)₂(C₂H₅)₂N]^+I^−}

$$

Procedure :

- Reagent Mixing : Combine equimolar amounts of N,N-dimethylethylamine (10.1 g, 0.1 mol) and ethyl iodide (15.6 g, 0.1 mol) in anhydrous ethanol (100 mL).

- Reflux : Heat the mixture under reflux at 80°C for 12–24 hours.

- Precipitation : Cool the solution to 0°C, inducing crystallization.

- Isolation : Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Alternative Alkylation: Diethylmethylamine with Methyl Iodide

Substituting methyl iodide (CAS 74-88-4) as the alkylating agent for diethylmethylamine (CAS 616-39-7) offers another pathway:

$$

\text{(C₂H₅)₂(CH₃)N + CH₃I → [(C₂H₅)₂(CH₃)₂N]^+I^−}

$$

Optimization :

- Solvent Choice : Acetone or tetrahydrofuran (THF) enhances reaction rates compared to ethanol.

- Temperature : Reflux at 65°C for 8 hours suffices for complete conversion.

- Yield : 78–82%.

Ion Exchange from Chloride Salts

Metathesis of Diethyldimethylammonium Chloride

For laboratories with access to diethyldimethylammonium chloride (CAS 107-64-2), anion exchange with potassium iodide (CAS 7681-11-0) provides a straightforward route:

$$

\text{[(CH₃)₂(C₂H₅)₂N]^+Cl^− + KI → [(CH₃)₂(C₂H₅)₂N]^+I^− + KCl}

$$

Procedure :

- Dissolution : Dissolve diethyldimethylammonium chloride (16.3 g, 0.1 mol) in deionized water (50 mL).

- Addition : Add potassium iodide (16.6 g, 0.1 mol) and stir for 2 hours at 25°C.

- Crystallization : Evaporate the solution under reduced pressure and recrystallize from ethanol.

Solid-State Synthesis for Electrolyte Applications

Composite Formation with Silver Iodide

Ammonium, diethyldimethyl-, iodide is critical in solid electrolytes for batteries. A solid-state reaction with silver iodide (AgI) enhances ionic conductivity:

Steps :

- Mixing : Combine diethyldimethylammonium iodide (22.9 g, 0.1 mol) and AgI (23.5 g, 0.1 mol).

- Pelletization : Press the mixture into pellets under 45,000 psi.

- Annealing : Heat at 120°C under argon for 24 hours.

Conductivity : 0.04 S/cm at 22°C.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Purity Considerations

Scalability

- Continuous Flow Systems : Microreactors enable rapid mixing and temperature control, reducing reaction times to 1–2 hours.

Applications in Advanced Materials

High-Conductivity Electrolytes

Phase-Transfer Catalysis

The compound facilitates nucleophilic substitutions in biphasic systems, enhancing reaction rates in organic synthesis.

Chemical Reactions Analysis

Hofmann Elimination

Reaction Pathway :

When treated with silver hydroxide (AgOH) and heated, the compound undergoes Hofmann elimination. This reaction proceeds via:

-

Formation of the ammonium hydroxide intermediate through anion exchange (I⁻ → OH⁻).

-

β-hydrogen abstraction by hydroxide, leading to alkene formation and a tertiary amine.

Example :

For [(C₂H₅)₂(CH₃)₂N]⁺I⁻, elimination produces ethylene (C₂H₄) and dimethylethylamine [(CH₃)₂(C₂H₅)N] as final products .

| Conditions | Reactants | Products | Mechanism |

|---|---|---|---|

| AgOH, 400 K heating | [(C₂H₅)₂(CH₃)₂N]⁺I⁻ + Ag₂O → [(C₂H₅)₂(CH₃)₂N]⁺OH⁻ | C₂H₄ + (CH₃)₂(C₂H₅)N | E2 elimination |

Thermal Degradation in Polar Solvents

Key Findings :

-

In dimethyl sulfoxide (DMSO) at 120°C, quaternary ammonium iodides degrade via C–N bond cleavage , releasing alkyl iodides (e.g., CH₃I, C₂H₅I) and tertiary amines .

-

Degradation rates correlate with solvent nucleophilicity and temperature. For example, iodide salts degrade faster than bromide or chloride analogs due to weaker ion pairing .

Experimental Data :

| Solvent | Temperature | Time | Degradation (%) | Major Products |

|---|---|---|---|---|

| DMSO | 120°C | 20 min | ~23% | CH₃I + (C₂H₅)(CH₃)₂N |

| DMSO + H₂O | 90°C | 120 min | <10% | Reduced degradation |

Triiodide Salt Formation

Reaction with Iodine :

The iodide anion reacts with molecular iodine (I₂) to form a triiodide complex , enhancing utility in electrophilic iodination reactions .

Example :

[(C₂H₅)₂(CH₃)₂N]⁺I⁻ + I₂ → [(C₂H₅)₂(CH₃)₂N]⁺I₃⁻

Applications :

-

Acts as a recyclable iodinating agent for aromatic substrates (e.g., phenol, aniline derivatives) .

-

Demonstrates high yields (>85%) in electrophilic substitution reactions under mild conditions .

Nucleophilic Substitution Reactions

While the quaternary ammonium cation is generally stable, the iodide counterion participates in SN₂ reactions with electrophiles. For example:

-

Methylation : Reacts with methyl triflate (CF₃SO₃CH₃) to form [(C₂H₅)₂(CH₃)₂N]⁺CF₃SO₃⁻ + CH₃I.

| Substrate | Electrophile | Product | Yield |

|---|---|---|---|

| CH₃OTf | [(C₂H₅)₂(CH₃)₂N]⁺I⁻ | [(C₂H₅)₂(CH₃)₂N]⁺OTf⁻ + CH₃I | >90% |

Scientific Research Applications

Ammonium, diethyldimethyl-, iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium, diethyldimethyl-, iodide involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Quaternary ammonium iodides vary by the substituents on the nitrogen atom. Key analogues include:

Notes:

Chemical Reactivity and Stability

- Thermal Stability : Larger quaternary salts (e.g., tetraethylammonium iodide) exhibit lower thermal stability due to steric hindrance. NH₄I decomposes at 551°C, while DEDMA-I likely decomposes at lower temperatures.

- Reactivity : Quaternary ammonium iodides participate in nucleophilic substitution reactions. For example, NH₄I reacts with silver oxide to form NH₄OH and AgI. DEDMA-I’s branched structure may hinder such reactions compared to linear analogues.

Physiological Action :

- Tetraethyl- and tetramethylammonium iodides are noted for their "paralyzing" effects on nerves, attributed to their ability to block ion channels.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ammonium, diethyldimethyl-, iodide with high purity?

- Methodology : React diethyldimethylamine with hydroiodic acid (HI) under anhydrous conditions. Monitor the reaction via pH titration to ensure stoichiometric equivalence . Purify the product via recrystallization in ethanol to remove unreacted precursors. Confirm purity using elemental analysis (C, H, N) and ion chromatography for iodide quantification .

- Key Considerations : Avoid exposure to light and moisture during synthesis, as ammonium iodide derivatives are prone to hydrolysis and iodine liberation .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography : Resolve the crystal lattice to confirm cation-anion geometry. For example, bis(triphenylphosphoranylidene)ammonium iodide exhibits non-linear PNP angles (137.6°–134.4°) and distinct phenyl conformations .

- Spectroscopy : Use -NMR to verify alkyl group environments (e.g., methyl and ethyl protons at δ 1.2–3.0 ppm) and FT-IR to identify N-H stretching (~3200 cm) and iodide ion interactions .

Q. What are the primary stability challenges for this compound in experimental settings?

- Degradation Pathways :

- Thermal Decomposition : At temperatures >150°C, ammonium iodide derivatives decompose into ammonia and hydrogen iodide (HI). Monitor via thermogravimetric analysis (TGA) coupled with mass spectrometry .

- Photochemical Sensitivity : Exposure to UV light accelerates iodine liberation, leading to yellow/brown discoloration. Store samples in amber vials under inert gas .

Advanced Research Questions

Q. How do competing ions (e.g., Fe) interfere with iodide quantification in environmental samples containing ammonium derivatives?

- Interference Mechanism : Iron(III) ions oxidize iodide to iodine, skewing colorimetric assays (e.g., starch-iodide method). Mask Fe using EDTA or ascorbic acid prior to analysis .

- Validation : Compare results with ion-selective electrode (ISE) measurements to resolve discrepancies caused by redox-active interferents .

Q. What experimental designs are optimal for studying the role of this compound in photochemical reactions?

- Controlled Illumination : Use monochromatic light sources (e.g., 254 nm UV) to isolate photodecomposition pathways. For example, ammonium iodide in aqueous solutions generates iodine radicals under UV, detectable via electron paramagnetic resonance (EPR) .

- Kinetic Analysis : Employ stopped-flow spectrophotometry to measure reaction rates of iodide radical formation () under varying pH and oxygen levels .

Q. How can thermal decomposition kinetics of this compound be modeled under non-isothermal conditions?

- Method : Conduct differential scanning calorimetry (DSC) at heating rates of 5–20°C/min. Apply the Kissinger equation to calculate activation energy () from peak shifts in endothermic transitions .

- Data Interpretation : Observed values >100 kJ/mol suggest a multi-step decomposition mechanism involving ammonium cation destabilization prior to iodide release .

Q. What are the implications of this compound contamination in environmental matrices (e.g., fracking wastewater)?

- Analytical Workflow :

- Sample Preparation : Use solid-phase extraction (SPE) with quaternary ammonium resins to concentrate iodide from aqueous samples .

- Detection : Apply ion chromatography with suppressed conductivity detection (IC-CD) for sub-ppm quantification. Cross-validate with ICP-MS for trace metal interference assessment .

Notes on Evidence Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.